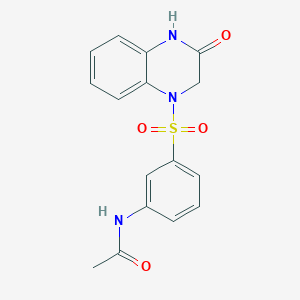
N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a quinoxaline core, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
-
Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions .
-
Introduction of the Sulfonyl Group: : The sulfonyl group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base like triethylamine. This step often requires anhydrous conditions to prevent hydrolysis .
-
Acetamide Formation: : The final step involves the acylation of the sulfonylated quinoxaline with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that favor substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Sulfides.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways, potentially serving as a lead compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide involves its interaction with various molecular targets, such as enzymes and receptors. The quinoxaline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl group can form strong interactions with protein active sites, inhibiting enzyme activity. The acetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2-methylquinoxaline share the quinoxaline core but differ in their substituents, leading to variations in biological activity.
Sulfonyl Compounds: Sulfonylureas and sulfonamides are similar in having a sulfonyl group, but their overall structures and applications differ significantly.
Acetamide Derivatives: Compounds such as N-phenylacetamide share the acetamide moiety but lack the complex structure of the quinoxaline and sulfonyl groups.
Uniqueness
N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a quinoxaline core, a sulfonyl group, and an acetamide moiety, which together confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)24(22,23)19-10-16(21)18-14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZCKYKTSNWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
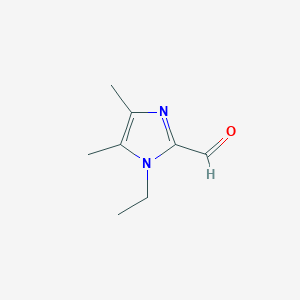
![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
methanone](/img/structure/B2634368.png)
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
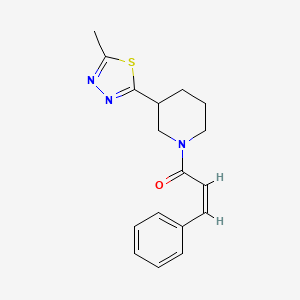
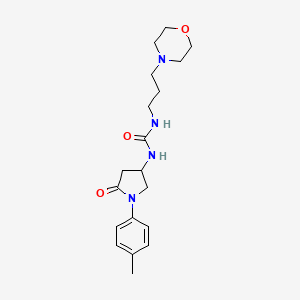
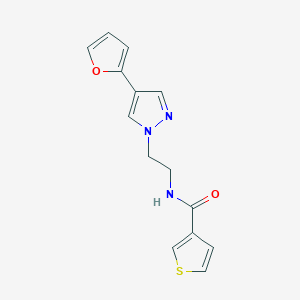
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
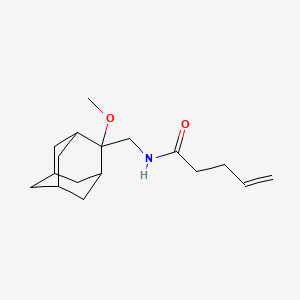


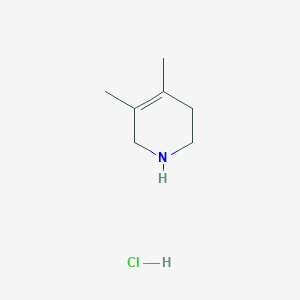
![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)
